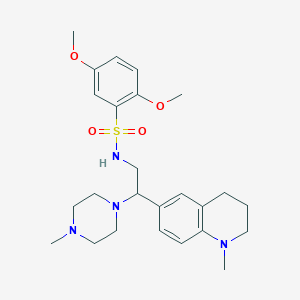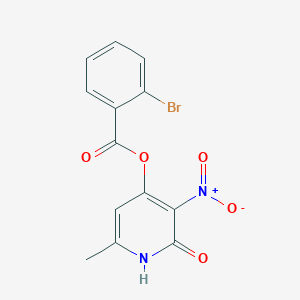![molecular formula C11H15N5O3S B2792546 1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide CAS No. 1797090-93-7](/img/structure/B2792546.png)
1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique combination of functional groups, including a tetrahydrofuran ring, a pyrazole ring, and an imidazole ring, which may contribute to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting with a suitable precursor, such as a 1,3-dicarbonyl compound, the pyrazole ring can be formed through cyclization reactions.
Introduction of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced via nucleophilic substitution or cyclization reactions involving appropriate starting materials.
Formation of the imidazole ring: The imidazole ring can be synthesized through condensation reactions involving suitable precursors.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group.
Reduction: Reduction reactions can occur at the nitrogen atoms of the pyrazole and imidazole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly for antimicrobial or anticancer therapies.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide is not well-documented. based on its structural features, it may interact with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, which could be a potential mechanism of action.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with similar structural features.
Sulfisoxazole: A sulfonamide with a different substitution pattern on the aromatic ring.
Uniqueness
1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide is unique due to the presence of the tetrahydrofuran, pyrazole, and imidazole rings, which may confer distinct biological activities compared to other sulfonamides.
特性
IUPAC Name |
1-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-15-6-11(12-8-15)20(17,18)14-9-4-13-16(5-9)10-2-3-19-7-10/h4-6,8,10,14H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBBIXJLSNWGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2792467.png)
![2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2792468.png)

![3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2792470.png)
![3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2792472.png)


![N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2792479.png)

![ethyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2792481.png)
![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/new.no-structure.jpg)
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)
![N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2792486.png)
